2-Chloro-4-(trifluoromethoxy)pyridine
CAS No.: 1206975-33-8
Cat. No.: VC6545558
Molecular Formula: C6H3ClF3NO
Molecular Weight: 197.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206975-33-8 |
|---|---|
| Molecular Formula | C6H3ClF3NO |
| Molecular Weight | 197.54 |
| IUPAC Name | 2-chloro-4-(trifluoromethoxy)pyridine |
| Standard InChI | InChI=1S/C6H3ClF3NO/c7-5-3-4(1-2-11-5)12-6(8,9)10/h1-3H |
| Standard InChI Key | FDLBKOZVASUZBU-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1OC(F)(F)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Chloro-4-(trifluoromethoxy)pyridine belongs to the pyridine family, a six-membered aromatic ring containing one nitrogen atom. The chloro (-Cl) and trifluoromethoxy (-OCF₃) groups at the 2- and 4-positions, respectively, introduce significant electronic effects. The trifluoromethoxy group combines steric bulk with strong electron-withdrawing characteristics due to the electronegativity of fluorine atoms, while the chloro group further polarizes the ring system .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃ClF₃NO | |
| Molecular Weight | 197.54 g/mol | |
| Purity | ≥97% | |
| Storage Temperature | Ambient conditions | |
| Physical Form | Solid |
Synthesis and Manufacturing
Synthetic Routes
-
Chlorination: Direct chlorination of 4-(trifluoromethoxy)pyridine using reagents like phosphorus oxychloride (POCl₃) .
-
Nucleophilic Substitution: Introduction of the trifluoromethoxy group via reaction of chloropyridine precursors with trifluoromethoxide salts.
Industrial-scale production likely employs continuous flow reactors to enhance yield and safety, given the compound’s hazardous classification .
Purification and Quality Control
Suppliers specify a purity of ≥97%, achieved through techniques such as fractional distillation or recrystallization . High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for verifying purity and identifying byproducts like unreacted starting materials or positional isomers.
| Hazard Type | Precautionary Measures (P-Codes) | First Aid Response |
|---|---|---|
| Skin Contact | P261: Avoid breathing dust/fume | Wash with soap and water |
| Eye Contact | P305+P351+P338: Rinse cautiously | Flush eyes with water for 15 min |
| Inhalation | P261: Use respiratory protection | Move to fresh air |
Applications in Research and Industry
Pharmaceutical Intermediate
2-Chloro-4-(trifluoromethoxy)pyridine is utilized in synthesizing bioactive molecules, particularly those targeting central nervous system (CNS) disorders. The trifluoromethoxy group enhances blood-brain barrier permeability, making it valuable in neuropharmaceuticals .
Agrochemical Development
In agrochemistry, the compound serves as a precursor to herbicides and insecticides. Its halogenated structure contributes to binding affinity with pest-specific enzymes, reducing environmental persistence compared to older halogenated analogs .
Environmental and Regulatory Considerations
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